molecular formula C10H9BrO2 B2604629 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1026982-77-3

8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2604629
CAS No.: 1026982-77-3
M. Wt: 241.084
InChI Key: UXJVBNRUWGNFAQ-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a halogenated derivative of the benzopyranone scaffold, characterized by a bromine atom at position 8 and a methyl group at position 4. The core structure consists of a fused benzene and oxygen-containing pyran ring system. This compound belongs to the broader class of flavonoid analogs, which are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol (calculated from CAS data in ).

Properties

IUPAC Name

8-bromo-6-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJVBNRUWGNFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination of 6-methyl-3,4-dihydro-2H-1-benzopyran-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, at a specific temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-bromo-6-methyl-2H-1-benzopyran-4-one, while reduction could produce 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-ol.

Scientific Research Applications

Organic Synthesis

8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, making it a crucial building block in organic chemistry .

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and fungal species like Candida albicans. It can inhibit fungal growth at concentrations as low as 10 µg/mL .
  • Anticancer Activity: Research indicates that this compound demonstrates cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Medicinal Chemistry

Due to its biological activities, this compound is explored for drug development. It serves as a lead compound for designing new therapeutic agents aimed at treating infections and cancer .

Case Studies

Antimicrobial Study:
A study tested the compound against Staphylococcus aureus and found it effective at inhibiting growth at concentrations below 50 µg/mL.

Anticancer Research:
In a study involving human breast cancer cell lines (MCF7), the compound showed a significant reduction in cell viability with an IC50 value of approximately 20 µM.

Mechanism of Action

The mechanism of action of 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one with structurally related benzopyranones:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
This compound Br (C8), CH₃ (C6) C₁₀H₉BrO₂ 241.08 Enhanced lipophilicity due to methyl group; bromine increases electrophilicity. Potential applications in drug discovery.
6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one Br (C6, C8) C₉H₆Br₂O₂ 306.96 Higher molecular weight and reactivity due to dual bromine atoms. Used in halogenation studies and as a precursor for complex syntheses.
2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-one NO₂ (C6), CH₃ (C2, C2) C₁₁H₁₁NO₄ 221.21 Nitro group introduces strong electron-withdrawing effects; dimethyl groups enhance steric hindrance. Studied for photochemical properties.
6-Chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one Cl (C6), F (C7) C₉H₆ClFO₂ 200.59 Adjacent halogens create unique electronic and steric effects. Explored as a small-molecule scaffold in medicinal chemistry.
6-Bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Br (C6), Cl (C8), CH₃ (C2, C2) C₁₁H₁₀BrClO₂ 297.56 Mixed halogenation and dimethyl groups increase structural complexity. Potential biomarker in microbial studies (e.g., E. coli F17 infection).

Biological Activity

8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzopyran core, allows for various biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C10H9BrO2
  • Molecular Weight : 241.08 g/mol
  • CAS Number : 1026982-77-3

Synthesis

The synthesis typically involves the bromination of 6-methyl-3,4-dihydro-2H-1-benzopyran-4-one. The reaction is conducted under controlled conditions using bromine or a brominating agent in solvents like acetic acid or chloroform.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antifungal Activity

The compound has also shown antifungal activity, particularly against species such as Aspergillus niger and Candida albicans. In vitro tests revealed that it could inhibit fungal growth at concentrations as low as 10 µg/mL .

Anticancer Properties

This compound has been investigated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzopyran derivatives:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureEffective against various bacteria and fungiInduces apoptosis in cancer cells
6-Fluoro-3,4-dihydro-2H-1-benzopyranSimilar core structureModerate activityLimited evidence of anticancer effects
1’,3’,3’-Trimethyl-6-nitrospiro[2H-benzopyran]Distinct substituentsVariable activityPotential anticancer properties

Case Studies

Several studies have highlighted the biological activities of 8-bromo derivatives:

  • Antimicrobial Study : A study tested the compound against Staphylococcus aureus and found it effective at inhibiting growth at concentrations below 50 µg/mL.
  • Anticancer Research : In a study involving human breast cancer cell lines (MCF7), the compound showed a significant reduction in cell viability with an IC50 value of approximately 20 µM.

Q & A

Basic: What synthetic methodologies are recommended for preparing 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized benzopyranone scaffold. A two-step approach is common:

Core Formation: Construct the 3,4-dihydro-2H-1-benzopyran-4-one backbone via cyclization of substituted phenolic precursors under acidic or basic conditions. For example, Claisen-Schmidt condensation may be used to form the chromone core .

Bromination: Introduce the bromo substituent at the 8-position using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions to avoid over-halogenation .
Critical Considerations: Monitor reaction progress via HPLC (e.g., Chromolith® columns for rapid separation ) and validate purity using melting point analysis (referencing CRC Handbook data for analogous compounds ).

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:
Based on safety data sheets for structurally similar benzopyranones:

  • Personal Protective Equipment (PPE): Use P95 respirators for particulate filtration (US) or P1 filters (EU) during synthesis. Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact .
  • Storage: Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
  • Spill Management: Avoid dust generation; use ethanol-insoluble absorbents for containment .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:
Contradictions in NMR or IR spectra often arise from solvent effects, impurities, or crystallographic variations. To address this:

Standardize Conditions: Replicate spectra using deuterated DMSO or CDCl3, referencing NIST Chemistry WebBook benchmarks for analogous chromones .

Cross-Validate Techniques: Compare X-ray crystallographic data (e.g., monoclinic P21/c space group parameters from Acta Crystallographica studies ) with computational models (DFT-optimized structures).

Purity Assessment: Use HPLC with Chromolith® columns (1.5 mL/min flow rate) to isolate impurities affecting spectral clarity .

Advanced: What strategies optimize catalytic hydrogenation of the dihydrobenzopyranone ring in this compound?

Methodological Answer:
Hydrogenation of the 3,4-dihydro-2H-benzopyranone ring requires careful catalyst selection:

  • Catalyst Screening: Test Pd/C (10% w/w) or Raney Ni under mild H2 pressure (1–3 atm) to avoid over-reduction of the ketone moiety.
  • Solvent Effects: Use ethanol or ethyl acetate to enhance catalyst activity and monitor progress via TLC (silica gel, UV detection) .
  • Safety: Ensure inert gas purging to mitigate explosion risks, as outlined in OSHA-compliant protocols .

Advanced: How should researchers address conflicting solubility data across studies?

Methodological Answer:
Systematic solubility profiling under controlled conditions is critical:

Solvent Panels: Test in water, DMSO, ethanol, and hexane at 25°C (referencing CRC Handbook log Pow values for related compounds ).

Temperature Gradients: Measure solubility at 4°C, 25°C, and 37°C to identify thermodynamic inconsistencies.

Analytical Validation: Quantify dissolved concentrations via UV-Vis spectroscopy (λmax ~270 nm for benzopyranones ).

Basic: What analytical techniques are indispensable for structural confirmation?

Methodological Answer:

  • X-Ray Crystallography: Resolve atomic positions using monoclinic crystal systems (e.g., a = 13.759 Å, b = 6.873 Å parameters ).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C10H9BrO2) with <2 ppm error.
  • FTIR: Identify carbonyl (C=O) stretches at ~1650 cm⁻¹ and bromine-related vibrations .

Advanced: How can researchers mitigate decomposition during long-term stability studies?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Light Sensitivity: Store in amber vials to prevent photolytic cleavage of the bromo substituent .
  • Stabilizers: Add antioxidants (e.g., BHT) at 0.01% w/w if decomposition involves radical pathways .

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